6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate
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Overview
Description
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is a heterocyclic compound with the molecular formula C₅H₄N₂O₂S. This compound is notable for its unique structure, which includes both oxo and thioxo groups, making it a versatile building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate typically involves the reaction of thiourea with an aldehyde under acidic conditions. One common method is the Biginelli reaction, which involves the condensation of thiourea, an aldehyde, and a β-keto ester in the presence of a catalyst such as zinc chloride (ZnCl₂) or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl and thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A similar compound with a thioxo group at the 2-position but lacks the aldehyde group.
6-Methyl-2-thiouracil: Similar structure but with a methyl group at the 6-position instead of an oxo group.
4-Oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Another related compound with a styryl group and a nitrile group.
Uniqueness
6-Oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde hydrate is unique due to its combination of oxo and thioxo groups along with an aldehyde group. This combination provides it with distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-1H-pyrimidine-6-carbaldehyde;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S.H2O/c8-2-3-1-4(9)7-5(10)6-3;/h1-2H,(H2,6,7,9,10);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDLPANATZDUDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C=O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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